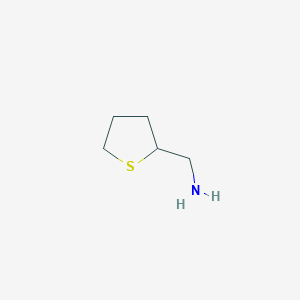

Thiolan-2-ylmethanamine

Description

Contextualization within Amine and Heterocyclic Chemistry

Thiolan-2-ylmethanamine, also known as Tetrahydro-2-thiophenemethanamine, is structurally defined by two key functional components: a primary amine group (-NH₂) and a thiolane ring. smolecule.comnih.gov The thiolane ring is a five-membered saturated heterocycle containing one sulfur atom. vbspu.ac.in This structure places the compound at the intersection of amine chemistry and heterocyclic chemistry, two foundational areas of organic chemistry. ijrpr.comstenutz.eu

Amines are a class of organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms have been replaced by an alkyl or aryl group. vedantu.com They are characterized by the presence of a basic nitrogen atom with a lone pair of electrons, which makes them nucleophilic. ijrpr.comresearchgate.net This reactivity is fundamental to their extensive role as intermediates, building blocks, and catalysts in the synthesis of a vast array of products, including pharmaceuticals and agrochemicals. vedantu.comalkylamines.comnih.gov

Heterocyclic chemistry involves the study of cyclic compounds containing atoms of at least two different elements in their rings. vbspu.ac.instenutz.eu Sulfur-containing heterocycles like thiolane are significant motifs in both natural and synthetic compounds. The presence of the sulfur atom in the thiolane ring imparts distinct properties, including the ability to participate in redox processes and nucleophilic substitution reactions. smolecule.com

The combination of the amine and the thiolane moiety in a single molecule results in a bifunctional compound with a rich chemical profile. smolecule.com The amine group provides basicity and nucleophilicity, while the sulfur-containing ring offers a different site for reactivity, such as oxidation to sulfoxides and sulfones. smolecule.com This dual functionality makes this compound a versatile building block in organic synthesis. smolecule.comijrpr.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₅H₁₁NS | nih.govcymitquimica.com |

| Molecular Weight | 117.22 g/mol | nih.govcymitquimica.com |

| CAS Number | 83171-40-8 | nih.gov |

| Synonyms | Tetrahydro-2-thiophenemethanamine, (Thiolan-2-yl)methanamine, 2-Thiolanylmethylamine | nih.govaksci.com |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Evolution of Research Trajectories for Alkylsulfur Amines

The study of alkylsulfur amines is part of the broader field of organosulfur chemistry, which has seen significant evolution. Research has historically focused on the reactivity of the carbon-sulfur (C-S) bond, with advancements in methods for its cleavage and formation being central to synthetic organic chemistry. researchgate.net The incorporation of an amine functional group into an alkylsulfur scaffold creates bifunctional molecules that are of considerable interest as synthetic intermediates. ijrpr.comalkylamines.com

Early research in amine chemistry focused on fundamental reactions and the synthesis of simple amines. dss.go.th Over time, the focus has shifted towards the development of more complex and multifunctional amines for specialized applications. ijrpr.comalkylamines.com The trajectory for alkylsulfur amines follows this pattern, moving from basic characterization to their use as tailored building blocks in complex syntheses.

Contemporary research often explores the unique reactivity conferred by the presence of both sulfur and nitrogen. For instance, studies on related molecules have investigated their use in catalysis and medicinal chemistry. smolecule.comnih.gov The development of chiral thiolane derivatives for asymmetric catalysis, such as the synthesis of (thiolan-2-yl)diphenylmethanol for use in sulfur ylide-mediated epoxidation, highlights a modern research trajectory where stereochemistry is crucial. nih.gov This suggests that the development of enantiopure this compound could be a valuable endeavor for asymmetric synthesis. The ability to selectively react at either the nitrogen or sulfur center, or to use their combined properties, makes these compounds versatile tools for synthetic chemists. smolecule.comresearchgate.net

Current Academic Significance and Research Gaps

Currently, this compound is recognized primarily as a research chemical and a building block for organic synthesis. smolecule.comcymitquimica.com Its bifunctional nature allows it to be a precursor for more complex molecules that may have applications in materials science and medicinal chemistry. smolecule.com For example, thiol-containing compounds are explored for creating novel materials and for use in bioconjugation techniques. smolecule.com

A significant area of academic interest lies in the synthesis and application of its derivatives. While dithiolane derivatives have been investigated for potential biological activities, including anticonvulsant and antibacterial effects, specific and extensive research into the therapeutic applications of this compound itself appears to be limited. smolecule.com This represents a notable research gap. The potential for this compound to serve as a lead structure for drug development remains largely unexplored. smolecule.com

Furthermore, while the broader field of amine chemistry is mature, there are still areas requiring deeper investigation. For example, understanding the degradation pathways and environmental impact of various amine classes is an ongoing effort in the context of industrial applications like carbon capture. ntnu.no For a specific compound like this compound, a detailed exploration of its coordination chemistry with different metals or its application in organocatalysis could be fruitful areas for future academic inquiry. The synthesis of its stereoisomers and the study of their distinct chemical and biological properties is another potential avenue for research, especially given that stereoisomers often possess different biological activities. nih.govgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

thiolan-2-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c6-4-5-2-1-3-7-5/h5H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHFMMKGHUKQHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(SC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501299263 | |

| Record name | Tetrahydro-2-thiophenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83171-40-8 | |

| Record name | Tetrahydro-2-thiophenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83171-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2-thiophenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiles of Thiolan 2 Ylmethanamine

Reactivity at the Primary Amine Functionality

The primary amine group is a key locus of reactivity, functioning as a potent nucleophile and a base. This enables its participation in a wide array of bond-forming reactions at the nitrogen atom.

The lone pair of electrons on the nitrogen atom of Thiolan-2-ylmethanamine allows it to act as a strong nucleophile, readily attacking electron-deficient centers. A primary example of this is the nucleophilic addition to carbonyl groups found in aldehydes and ketones. ucsb.edumasterorganicchemistry.com The reaction mechanism initiates with the attack of the amine on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. ucsb.eduyoutube.com

These addition reactions are typically reversible and often catalyzed by mild acid, which serves to activate the carbonyl group by protonating the oxygen, thereby increasing its electrophilicity. ucsb.edumasterorganicchemistry.com The resulting hemiaminal intermediate is generally unstable and serves as a precursor to further transformations, most notably the formation of imines. ucsb.edu

In the context of nucleophilic acyl substitution, the primary amine of this compound can react with carboxylic acid derivatives such as acyl chlorides and anhydrides. The reaction proceeds via an initial nucleophilic addition to the carbonyl carbon, followed by the elimination of a leaving group (e.g., chloride or carboxylate), ultimately resulting in the formation of a stable amide bond.

The nucleophilicity of the primary amine in this compound facilitates its reaction with various electrophilic partners to form stable covalent bonds, yielding important classes of derivatives.

Amides: Acylation with acyl chlorides or acid anhydrides in the presence of a base (to neutralize the liberated acid) readily converts this compound into the corresponding N-(thiolan-2-ylmethyl)amides.

Ureas: Reaction with isocyanates provides a direct route to substituted ureas. The amine attacks the central carbon of the isocyanate group, leading to the formation of N,N'-disubstituted ureas.

Sulfonamides: Sulfonamides, known for their stability and presence in various biologically active molecules, are synthesized by reacting this compound with sulfonyl chlorides. princeton.edunih.gov This reaction, typically conducted in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, involves the displacement of the chloride from the sulfonyl group by the amine. google.com

| Reactant Class | Specific Reagent | Product Class | General Product Structure |

|---|---|---|---|

| Acyl Chloride | Acetyl Chloride | Amide |  |

| Isocyanate | Phenyl Isocyanate | Urea |  |

| Sulfonyl Chloride | Benzenesulfonyl Chloride | Sulfonamide |  |

The reaction of this compound with aldehydes or ketones under mildly acidic conditions leads to the formation of imines, also known as Schiff bases. chemistrysteps.com The mechanism involves the initial formation of a hemiaminal intermediate, which is then protonated at the oxygen atom, converting the hydroxyl group into a good leaving group (water). masterorganicchemistry.comkhanacademy.org Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of a carbon-nitrogen double bond (C=N). chemistrysteps.comyoutube.com

It is crucial to distinguish this outcome from the reactions of secondary amines with carbonyl compounds, which yield enamines. chemistrysteps.comwikipedia.org Secondary amines lack the second proton on the nitrogen necessary for the final deprotonation step to form an imine. chemistrysteps.com Instead, a proton is removed from an adjacent carbon atom (the α-carbon), leading to the formation of a C=C double bond adjacent to the nitrogen atom, the characteristic feature of an enamine. masterorganicchemistry.comwikipedia.org Since this compound is a primary amine, it exclusively forms the thermodynamically more stable imine product. chemistrysteps.comwikipedia.org

The primary amine of this compound can be further functionalized through the introduction of alkyl or aryl substituents on the nitrogen atom.

N-Alkylation: This can be achieved through nucleophilic substitution reactions with alkyl halides. The amine acts as the nucleophile, displacing the halide and forming a new carbon-nitrogen bond. This reaction can proceed sequentially to form secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used.

N-Arylation: The formation of a nitrogen-aryl bond can be accomplished using transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org Prominent methods include the Buchwald-Hartwig and Ullmann condensations, which typically employ palladium or copper catalysts to couple the amine with an aryl halide (e.g., aryl bromide or iodide). organic-chemistry.orgnih.gov Another approach is the Chan-Lam coupling, which utilizes arylboronic acids as the arylating agent in the presence of a copper catalyst. organic-chemistry.org

Reactions Involving the Thiolane Ring System

The thioether moiety within the thiolane ring provides a second site for chemical modification, primarily through reactions at the sulfur atom.

The sulfur atom in the thiolane ring exists in the +2 oxidation state and is susceptible to oxidation by various oxidizing agents. This process is often stepwise and controllable, allowing for the selective formation of different oxidation products. nih.govresearchgate.net

Sulfoxide (B87167) Formation: Mild oxidation, for instance with hydrogen peroxide (H₂O₂) or sodium periodate (B1199274) (NaIO₄), converts the thioether to a sulfoxide. In this reaction, the sulfur atom is oxidized to the +4 state, forming a sulfur-oxygen double bond (S=O).

Sulfone Formation: The use of stronger oxidizing agents, or an excess of a milder one, can further oxidize the sulfoxide to a sulfone. nih.govresearchgate.net In a sulfone, the sulfur atom is in its highest oxidation state (+6) and is bonded to two oxygen atoms. Reagents like potassium permanganate (B83412) (KMnO₄) or peroxy acids (e.g., m-CPBA) are effective for this transformation.

These oxidative modifications significantly alter the electronic and steric properties of the thiolane ring. The introduction of oxygen atoms increases polarity and the potential for hydrogen bonding.

| Oxidizing Agent | Conditions | Product | Sulfur Oxidation State |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | 1 equivalent, mild conditions | This compound S-oxide | +4 |

| Potassium Permanganate (KMnO₄) | Excess, strong conditions | This compound S,S-dioxide | +6 |

| Sodium Periodate (NaIO₄) | Controlled | This compound S-oxide | +4 |

| meta-Chloroperoxybenzoic acid (m-CPBA) | >2 equivalents | This compound S,S-dioxide | +6 |

Electrophilic and Nucleophilic Aromatic Substitution on Thiolane-Fused Systems

While this compound itself is not aromatic, its structural motifs can be part of larger, fused aromatic systems, such as 2,3-dihydrobenzo[b]thiophene. In such a context, the thiolane ring acts as a substituent on the benzene (B151609) ring, influencing the course of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

In a thiolane-fused benzene system, the saturated heterocyclic portion behaves as an alkyl thioether substituent. The sulfur atom, through its lone pairs, can donate electron density to the aromatic ring via resonance, although this effect is modest. The primary influence is the electron-donating inductive effect of the alkyl portion. Consequently, the thiolane moiety is generally considered an activating group and an ortho, para-director for electrophilic aromatic substitution. lkouniv.ac.inwikipedia.orglibretexts.org

Halogenation, Nitration, and Sulfonation : These reactions are expected to yield a mixture of products where the electrophile is added to the positions ortho and para to the thiolane ring fusion. masterorganicchemistry.com Steric hindrance from the fused ring might favor substitution at the less hindered para position (C7) over the ortho position (C4).

Friedel-Crafts Alkylation and Acylation : These reactions would also be directed to the ortho and para positions. However, the Lewis acid catalysts used (e.g., AlCl₃) can complex with the sulfur atom, potentially deactivating the ring and complicating the reaction outcome. lkouniv.ac.in

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on a thiolane-fused benzene ring is generally unfavorable, as the ring is electron-rich due to the activating nature of the alkyl thioether group. libretexts.orgyoutube.com For an SNAr reaction to proceed, the aromatic ring must be significantly deactivated by the presence of one or more potent electron-withdrawing groups (EWGs), such as nitro (–NO₂) or cyano (–CN) groups, positioned ortho or para to a suitable leaving group (e.g., a halide). libretexts.orglibretexts.org

Chemo-, Regio-, and Stereoselectivity in this compound Transformations

Selectivity is a critical aspect of the chemical transformations of this compound, a molecule that possesses multiple reactive sites and a chiral center.

Chemoselectivity refers to the preferential reaction of one functional group over another. study.comyoutube.com For instance, in the presence of a reagent that can react with both the primary amine and the thioether, reaction conditions can often be tuned to favor transformation at one site. Mild acylating agents, for example, will selectively react with the more nucleophilic amine over the less reactive thioether.

Regioselectivity involves the preferential formation of one constitutional isomer over another. study.comyoutube.com This is most relevant in reactions on fused aromatic derivatives, as described in the directing effects for electrophilic aromatic substitution.

Stereoselectivity is the preferential formation of one stereoisomer. masterorganicchemistry.com Given that this compound is chiral (at C2), its reactions can exhibit diastereoselectivity, where a new stereocenter is formed under the influence of the existing one.

Control Strategies for Product Selectivity

Achieving desired product outcomes in reactions involving this compound requires precise control over selectivity. Several strategies can be employed:

Protecting Groups : To ensure chemoselectivity, the primary amine can be temporarily protected with groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). This allows reactions to be performed on other parts of the molecule, after which the protecting group can be removed to restore the amine functionality.

Catalyst Control : The choice of catalyst can profoundly influence selectivity. In hydrogenation reactions, for example, specific catalysts can be used to reduce one functional group in the presence of another. rsc.org For reactions on fused aromatic systems, the nature of the Lewis acid in Friedel-Crafts reactions can alter the ratio of ortho and para products.

Substrate Control : The inherent chirality of this compound can be harnessed to direct the stereochemical outcome of subsequent reactions, a concept central to diastereoselective synthesis. The existing stereocenter at C2 creates a chiral environment that can favor the approach of a reagent from one face of a prochiral center over the other.

Diastereoselective Induction in New Stereocenter Formation

The C2 stereocenter of this compound is a powerful tool for inducing diastereoselectivity in the formation of new stereocenters. This is particularly evident in reactions involving the aminomethyl side chain.

For example, if the primary amine is converted into an imine (a prochiral center), the subsequent addition of a nucleophile can proceed with high diastereoselectivity. The thiolane ring and its sulfur atom act as stereodirecting groups, influencing the trajectory of the incoming nucleophile. The outcome can often be predicted using established stereochemical models, such as the Felkin-Anh or Cram's rule models, by analogy. dalalinstitute.com

In a Felkin-Anh model, the largest group (the thiolane ring) would orient itself perpendicular to the plane of the carbonyl or imine bond. The nucleophile would then preferentially attack from the face opposite the medium-sized group. This substrate-controlled approach allows the synthesis of specific diastereomers. researchgate.netmsu.edu

Table 2: Theoretical Diastereoselective Addition to an Imine Derived from (R)-Thiolan-2-ylmethanamine This table presents a hypothetical reaction to illustrate the principles of diastereoselective induction. Nu represents a generic nucleophile.

| Imine Substrate | Nucleophile (Nu⁻) | Predicted Major Diastereomer | Predicted Minor Diastereomer | Rationale |

| (R)-N-Benzylidenethis compound | Methylmagnesium bromide | (R)-1-((R)-Thiolan-2-yl)-1-phenylethanamine | (S)-1-((R)-Thiolan-2-yl)-1-phenylethanamine | Nucleophilic attack on the Re face of the imine is sterically favored due to the orientation of the adjacent chiral center (Felkin-Anh model). |

| (R)-N-Ethylidenethis compound | Phenyl lithium | (R)-1-((R)-Thiolan-2-yl)-1-phenylpropan-1-amine | (S)-1-((R)-Thiolan-2-yl)-1-phenylpropan-1-amine | The chiral thiolane backbone directs the approach of the phenyl nucleophile to create a new stereocenter with a preferred configuration. |

This inherent stereochemical information makes this compound a potentially valuable chiral building block in asymmetric synthesis for the creation of complex molecules with defined three-dimensional structures. nih.gov

General principles of thiol and amine reactivity can provide a theoretical framework for predicting the behavior of this compound. The thiol group is known to participate in nucleophilic reactions, radical reactions, and oxidation-reduction processes. The primary amine group can act as a nucleophile and a base. The cyclic thioether (thiolane) moiety can also influence reactivity, for instance, through ring strain or by participating in reactions at the sulfur atom.

However, without specific experimental or computational studies on this compound, any discussion on its reaction mechanisms would be speculative and would not meet the required standard of a detailed, scientifically accurate article based on research findings.

Therefore, it is not possible to provide the requested article with the specified level of detail and adherence to the outline due to the absence of published research on the mechanistic investigations of this compound reactions.

Stereochemical Research on Thiolan 2 Ylmethanamine

Conformational Analysis of the Thiolane Ring and Side Chain

The five-membered thiolane (tetrahydrothiophene) ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. The two most commonly described conformations are the envelope (Cs symmetry) and the twist (C2 symmetry) forms. In substituted thiolanes, the nature and position of the substituent influence the conformational preference of the ring.

For 2-substituted thiolanes, such as Thiolan-2-ylmethanamine, the substituent can occupy either an axial or an equatorial position in the envelope conformation, or a pseudo-axial or pseudo-equatorial position in the twist conformation. Computational studies and NMR spectroscopic analyses of related 2-substituted tetrahydrothiophenes suggest that the twist conformation is often the global minimum on the potential energy surface, with the envelope form being a transition state for interconversion between twist conformers. nih.gov For instance, a study on 2-methyltetrahydrothiophene (B158808) identified two stable twist conformers. nih.gov The energy barrier for this interconversion is generally low, leading to a flexible ring system at room temperature.

The orientation of the aminomethyl side chain is also a key conformational feature. The rotation around the C2-C(H2NH2) bond determines the spatial disposition of the amino group relative to the thiolane ring. The preferred conformation will seek to minimize steric interactions between the side chain and the ring protons. It is expected that the side chain will preferentially adopt a staggered conformation to alleviate steric strain. The exact conformational preferences would be dependent on the solvent and any intermolecular interactions, such as hydrogen bonding. Detailed computational modeling, such as Density Functional Theory (DFT) calculations, would be necessary to precisely determine the lowest energy conformations of both the thiolane ring and the aminomethyl side chain of this compound. chemrxiv.orgnih.govmdpi.comnih.gov

Table 1: Common Conformations of the Thiolane Ring

| Conformation | Symmetry | Description |

| Envelope | Cs | One atom is out of the plane of the other four. |

| Twist | C2 | Two adjacent atoms are displaced in opposite directions from the plane of the other three. |

Chiral Purity Determination Methodologies in Academic Research

The determination of the enantiomeric purity (or enantiomeric excess, ee) of this compound is crucial for its use in stereoselective synthesis and other applications where chirality is important. Several methodologies are commonly employed in academic research for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. mdpi.comnih.govresearchgate.netresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. For a primary amine like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. mdpi.com The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs): NMR spectroscopy can be used to determine enantiomeric purity after converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent. acs.orgresearchgate.netnih.govresearchgate.net For primary amines, common CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride, which form diastereomeric amides. The resulting diastereomers will have distinct NMR spectra, particularly in 1H, 19F, or 13C NMR, allowing for the integration of signals corresponding to each diastereomer to determine the enantiomeric ratio. acs.orgrsc.org

Another NMR-based approach involves the use of chiral solvating agents (CSAs), which form transient diastereomeric complexes with the enantiomers in solution. rsc.org This can induce chemical shift differences between the enantiomers without the need for covalent modification.

Table 2: Methodologies for Chiral Purity Determination of Primary Amines

| Methodology | Principle | Advantages | Common Reagents/Columns |

| Chiral HPLC | Diastereomeric interaction with a chiral stationary phase | Direct separation and quantification; high accuracy | Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) |

| NMR with CDAs | Formation of diastereomers with distinct NMR spectra | Widely available instrumentation; structural information | Mosher's acid, (S)-(-)-1-(1-Naphthyl)ethyl isocyanate |

| NMR with CSAs | Formation of transient diastereomeric complexes | Non-destructive; no derivatization required | BINOL derivatives, chiral lanthanide shift reagents |

Stereocontrol in Reactions Yielding this compound and its Derivatives

The stereoselective synthesis of this compound and its derivatives is a key challenge that requires precise control over the formation of the stereocenter at the C2 position. Various strategies can be employed to achieve high levels of stereocontrol.

One common approach is the use of a chiral pool starting material that already possesses the desired stereochemistry. For example, the synthesis could start from an enantiomerically pure precursor such as a derivative of cysteine or another sulfur-containing amino acid.

Asymmetric synthesis methodologies offer another powerful route. beilstein-journals.orgmdpi.comnih.govnih.govresearchgate.net This can involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a key reaction step. For instance, the asymmetric reduction of a suitable precursor, such as a 2-cyanothiolane or a 2-iminothiolane, using a chiral reducing agent could provide enantiomerically enriched this compound.

Furthermore, stereocontrol can be achieved through substrate-controlled reactions where an existing chiral center in the molecule directs the stereochemistry of a subsequent transformation. While this compound itself has only one stereocenter, this principle is highly relevant in the synthesis of its more complex derivatives.

The development of enantioselective synthetic routes is an active area of research, with the goal of producing single enantiomers of chiral compounds for various applications. rsc.orgnih.gov

Diastereomeric Relationships and Their Synthetic Implications

When a second stereocenter is introduced into the this compound molecule, either on the thiolane ring or on the side chain, diastereomers can be formed. The relationship between these stereocenters can be described as syn or anti (or cis and trans for substituents on the ring). The ability to control the diastereomeric outcome of a reaction is a fundamental aspect of stereoselective synthesis.

For example, in the synthesis of a derivative of this compound with a substituent at the C3 position of the thiolane ring, two pairs of enantiomers are possible: the (2,3)-cis and the (2,3)-trans diastereomers. The relative stereochemistry of these two centers can often be controlled by the choice of reaction conditions and reagents. For instance, a reaction that proceeds through a cyclic transition state may favor the formation of the cis product, while a reaction that is under thermodynamic control may favor the more stable trans product.

The diastereomeric ratio (d.r.) of a reaction product is a measure of the preference for the formation of one diastereomer over another. nih.govrsc.org Achieving a high diastereomeric excess (d.e.) is often a primary goal in the synthesis of complex molecules. The separation of diastereomers is generally easier than the separation of enantiomers, as they have different physical properties. Therefore, a common strategy in asymmetric synthesis is to create a diastereomeric intermediate, separate the diastereomers, and then remove the chiral auxiliary to obtain the desired enantiomerically pure product.

Theoretical and Computational Studies on Thiolan 2 Ylmethanamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. nih.gov These calculations determine the electronic wavefunction and energy of a molecule, from which numerous properties can be derived, including molecular orbital energies, charge distributions, and dipole moments. nih.gov Such studies are crucial for building a foundational understanding of Thiolan-2-ylmethanamine's chemical nature.

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry for its favorable balance of accuracy and computational cost. nih.gov DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. mdpi.com This approach is used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy structure.

From a DFT calculation, key electronic descriptors can be obtained. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. Furthermore, the spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Another valuable output from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich regions (typically colored red or yellow) that are susceptible to electrophilic attack and electron-poor regions (colored blue) that are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitrogen and sulfur atoms due to their lone pairs of electrons, and positive potentials around the amine hydrogens.

Table 1: Representative DFT-Calculated Properties for this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | +1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 1.8 D | Measures the overall polarity of the molecule. |

| N Atom Mulliken Charge | -0.45 e | Indicates the partial negative charge on the nitrogen atom. |

| S Atom Mulliken Charge | -0.15 e | Indicates the partial negative charge on the sulfur atom. |

Note: The values in this table are illustrative examples of what a DFT calculation would yield and are based on typical values for similar molecules.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. acs.org Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) provide a rigorous way to examine the molecular orbitals (MOs) of this compound.

These calculations generate a detailed picture of all the molecular orbitals, not just the frontier orbitals. By analyzing the composition of these orbitals, one can understand the nature of the chemical bonds within the molecule. For instance, the analysis can reveal the contribution of atomic orbitals from sulfur, carbon, nitrogen, and hydrogen to each molecular orbital, confirming the covalent bonding framework and the localization of lone pairs on the heteroatoms. This level of detail is essential for a complete description of the molecule's electronic structure. researchgate.net

Molecular Dynamics Simulations and Conformational Preferences

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that constantly vibrate and change shape. Molecular dynamics (MD) simulations model the movement of atoms over time, providing a detailed view of a molecule's conformational landscape. tue.nlrsc.org For this compound, MD simulations can reveal the preferred shapes (conformations) of the five-membered thiolane ring and the orientation of the aminomethyl side chain.

The tetrahydrothiophene (B86538) ring is not planar and exists in a dynamic equilibrium between different puckered conformations, primarily the "envelope" and "twist" forms. mdpi.com MD simulations can quantify the energy barriers between these conformers and determine their relative populations at a given temperature. The simulation would also show the rotational freedom of the C-C bond connecting the ring to the aminomethyl group, identifying the most stable rotamers. These conformational preferences are critical as they can significantly influence the molecule's biological activity and its interaction with other molecules. acs.org

Table 2: Conformational Preferences of this compound from MD Simulations

| Conformational Feature | Description | Predicted Population |

| Ring Pucker | Dynamic equilibrium between envelope and twist conformations. | Envelope: ~60%, Twist: ~40% |

| Side Chain Torsion | Rotation around the C2-C(methanamine) bond. | Predominantly anti and gauche conformers. |

| N-H Orientation | Free rotation of the amine group. | No significant preference. |

Note: The data presented are representative and intended to illustrate the type of information obtained from MD simulations.

Prediction of Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for predicting how and where a molecule will react. nih.gov Using descriptors derived from DFT calculations, it is possible to quantify the reactivity of different atoms within this compound.

One of the most effective tools for this purpose is the Fukui function . nih.govresearchgate.net The Fukui function identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net It is calculated by analyzing the change in electron density when an electron is added to or removed from the molecule.

f+ : Indicates the site for nucleophilic attack (where an electron is most readily accepted). For this compound, this would likely be spread across the carbon backbone and potentially the sulfur atom.

f- : Indicates the site for electrophilic attack (where an electron is most readily donated). This is expected to be highest on the nitrogen and sulfur atoms due to their lone pairs.

These local reactivity descriptors, often condensed to atomic sites, allow for a quantitative ranking of the reactivity of each atom. This information is invaluable for predicting the outcome of chemical reactions and for understanding reaction mechanisms. For instance, it could predict whether an incoming electrophile would preferentially bind to the sulfur or the nitrogen atom.

Table 3: Condensed Fukui Indices for Reactivity Prediction in this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Predicted Reactivity |

| S1 | 0.18 | 0.25 | High susceptibility to electrophiles. |

| C2 | 0.15 | 0.05 | Moderate site for nucleophiles. |

| N (amine) | 0.08 | 0.35 | Primary site for electrophilic attack. |

| C (amine) | 0.12 | 0.08 | Secondary site for nucleophiles. |

Note: These values are illustrative examples derived from the principles of reactivity theory.

Ligand-Thiolan-2-ylmethanamine Interaction Modeling (if applicable to catalysis)

The presence of both a soft donor (sulfur) and a hard donor (nitrogen) makes this compound a potentially interesting bidentate ligand in coordination chemistry and catalysis. nih.gov Computational modeling can be used to explore how this molecule interacts with metal centers.

DFT calculations can model the complex formed between this compound and a metal ion (e.g., Palladium, Platinum, Copper). These calculations can determine:

Binding Energy : The strength of the interaction between the ligand and the metal. A more negative binding energy indicates a more stable complex. mdpi.com

Coordination Geometry : The preferred arrangement of the ligand around the metal center, including bond lengths and angles.

Electronic Structure of the Complex : How the coordination to the metal affects the electronic properties of the ligand, and vice-versa. This includes analyzing charge transfer between the metal and the ligand.

This modeling can predict whether the ligand will bind in a bidentate fashion (using both S and N atoms) or a monodentate fashion (using only one), and which donor atom would be preferred for a given metal. Such insights are crucial for designing new catalysts where the ligand structure is tuned to promote a specific chemical transformation. acs.orgnih.gov

Advanced Applications of Thiolan 2 Ylmethanamine in Organic Synthesis

Utility as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of thiolan-2-ylmethanamine makes it an attractive starting material for asymmetric synthesis, allowing for the stereocontrolled introduction of specific functionalities into target molecules. ankara.edu.trnih.govwikipedia.org Chiral auxiliaries are temporarily incorporated into a synthesis to direct the stereochemical outcome of subsequent reactions, and compounds like this compound are valuable in this regard. nih.govwikipedia.org

Precursor for Advanced Heterocyclic Systems

The bifunctional nature of this compound, possessing both an amine and a thioether, makes it an ideal precursor for the synthesis of more complex heterocyclic systems. These systems are often core scaffolds in medicinally relevant compounds.

One of the primary applications is in the synthesis of thiazole (B1198619) derivatives. The classical Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an alpha-halocarbonyl compound, provides a foundational method for creating the thiazole ring. youtube.com In a potential application, the primary amine of this compound could be converted into a thioamide. This thioamide derivative would then serve as the key sulfur-containing component, reacting with various alpha-halo ketones or aldehydes to yield chiral thiazoles incorporating the thiolan-2-ylmethyl moiety. This process involves an initial S-alkylation (SN2 reaction) followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.comnih.gov

Similarly, the synthesis of substituted pyridines can be envisioned. While numerous methods exist for pyridine (B92270) synthesis, such as the Hantzsch dihydropyridine (B1217469) synthesis or condensations of 1,5-dicarbonyl compounds with ammonia (B1221849), this compound can be integrated as a chiral nitrogen source. rsc.orgorganic-chemistry.orgijnrd.orgbaranlab.org For instance, it can be used in place of ammonia or other primary amines in reactions with α,β-unsaturated carbonyl compounds or 1,5-dicarbonyl precursors to construct chiral pyridine or dihydropyridine rings. ijnrd.orgbaranlab.org

The table below illustrates potential heterocyclic systems that could be synthesized from this compound.

| Starting Material | Reagent(s) | Resulting Heterocycle | Synthetic Method |

| N-(thiolan-2-ylmethyl)thioamide | α-Halo Ketone | Chiral 2,4-disubstituted Thiazole | Hantzsch Thiazole Synthesis |

| This compound | 1,5-Dicarbonyl Compound | Chiral Tetrahydropyridine | Condensation/Cyclization |

| This compound | β-Ketoester, Aldehyde | Chiral 1,4-Dihydropyridine | Hantzsch Pyridine Synthesis |

Scaffold for Multi-Component Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for building molecular diversity and complexity efficiently. nih.govresearchgate.netnih.gov The primary amine functionality of this compound makes it an excellent component for isocyanide-based MCRs like the Ugi and Passerini reactions. nih.govresearchgate.netorganic-chemistry.org

In the Ugi four-component reaction (Ugi-4CR) , an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a bis-amide. nih.gov this compound can serve as the amine component, introducing its chiral thiolan-2-ylmethyl scaffold into the final product. The reaction proceeds through the formation of an imine between the amine and the carbonyl compound, which is then attacked by the isocyanide and the carboxylate anion, followed by an intramolecular rearrangement (the Mumm rearrangement) to yield the stable bis-amide.

The Passerini three-component reaction (P-3CR) involves an isocyanide, a carbonyl compound, and a carboxylic acid to produce an α-acyloxy carboxamide. organic-chemistry.org While the Passerini reaction does not directly utilize an amine, a related Ugi-Smiles or Passerini-Smiles reaction can incorporate amine-derived components or related nucleophiles like thiols. researchgate.net this compound's derivatives could potentially participate in such variations.

The use of this compound in these MCRs allows for the rapid generation of libraries of complex, chiral molecules with multiple points of diversity, which is highly valuable in drug discovery and materials science. nih.gov

| Multicomponent Reaction | Components | Product Scaffold | Role of this compound |

| Ugi Reaction | Aldehyde, This compound , Carboxylic Acid, Isocyanide | Chiral α-acylamino carboxamide | Amine Component |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-acyloxy carboxamide | N/A (Could be used in derivative reactions) |

This compound in Ligand Design for Catalysis

The development of chiral ligands is central to asymmetric catalysis. The structure of this compound, containing both a soft sulfur donor and a hard nitrogen donor, provides an excellent starting point for creating novel bidentate ligands for transition metal catalysis.

Development of this compound-Derived Ligands

This compound serves as a scaffold for a variety of chiral ligands, most notably P,N (phosphine-amine) and S,N (thioether-amine) ligands. The primary amine group is readily functionalized, allowing for the introduction of other donor groups.

A common strategy involves the reaction of the amine with a chlorophosphine (e.g., chlorodiphenylphosphine) to create a phosphine-thioether-amine (P,S,N) or, more simply, a phosphine-amine ligand where the thioether is part of the backbone. cardiff.ac.ukresearchgate.net Such ligands can chelate to a metal center through the phosphorus and nitrogen atoms, creating a chiral environment that can induce enantioselectivity in catalytic transformations. The synthesis of thioether-phosphine ligands is a well-established field, and incorporating the thiolan moiety introduces a robust, chiral, and sulfur-rich backbone. researchgate.net

The resulting ligands can be fine-tuned by modifying the substituents on the phosphorus atom or by further derivatization of the amine, allowing for the creation of a library of ligands for catalyst screening and optimization. orgsyn.org

Coordination Chemistry Studies of this compound-Metal Complexes

Once synthesized, these chiral ligands are used to form complexes with various transition metals, particularly those common in catalysis such as palladium, rhodium, and iridium. rsc.orgnih.govrsc.orgcsic.esrsc.orgrsc.org The coordination of a this compound-derived ligand, for example, a P,N-ligand, to a metal like Palladium(II) would typically involve the formation of a stable chelate ring. rsc.orgrsc.org

The geometry of these metal complexes is crucial for their catalytic activity. Studies often employ techniques like X-ray crystallography and NMR spectroscopy to elucidate the precise binding mode of the ligand and the coordination sphere of the metal. For a P,N-ligand derived from this compound, the sulfur atom of the thiolan ring can also potentially interact with the metal center, leading to tridentate (P,N,S) coordination, which can enhance the stability and modify the reactivity of the catalyst. The electronic properties of the ligand, influenced by the electron-donating thioether and the substituents on the phosphorus and nitrogen atoms, play a key role in the catalytic cycle. researchgate.netresearchgate.net

| Metal Center | Potential Ligand Type | Application |

| Palladium (Pd) | P,N-Thioether Ligand | Cross-Coupling Reactions, Allylic Alkylation |

| Rhodium (Rh) | P,N-Thioether Ligand | Asymmetric Hydrogenation, Hydroformylation |

| Iridium (Ir) | S,N-Bidentate Ligand | Asymmetric Hydrogenation |

Integration into Modern Synthetic Strategies

The application of this compound aligns with several key trends in modern organic synthesis, including the demand for enantiomerically pure compounds and the development of efficient, atom-economical reactions.

As a chiral auxiliary , it provides a reliable method for transferring stereochemical information. In asymmetric synthesis, a chiral auxiliary is attached to a substrate to direct a stereoselective reaction, after which it can be cleaved and ideally recovered. ankara.edu.trnih.govresearchgate.netsemanticscholar.org The amine group of this compound is well-suited for forming temporary amide bonds with carboxylic acid substrates. The bulky and conformationally defined thiolan ring can then effectively shield one face of the resulting enolate, directing alkylation or aldol (B89426) reactions to the opposite face with high diastereoselectivity.

Furthermore, its use as a component in multicomponent reactions exemplifies the principles of green chemistry by increasing synthetic efficiency. MCRs reduce the number of synthetic steps, minimize waste generation from intermediate purification, and save time and resources. nih.gov By providing a chiral, multifunctional building block for such reactions, this compound contributes to the rapid and sustainable synthesis of complex molecules. researchgate.net

The development of catalysts based on ligands derived from this compound is another area of significant impact. Asymmetric catalysis is a cornerstone of modern synthesis, and the demand for novel, effective chiral ligands is continuous. The modular nature of ligands derived from this scaffold allows for systematic tuning of steric and electronic properties, facilitating the optimization of catalysts for specific transformations. orgsyn.org

Flow Chemistry Applications

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages such as enhanced heat transfer, precise control over reaction parameters, and improved safety for handling hazardous reagents. This technology is broadly applied in the synthesis of pharmaceuticals and fine chemicals. However, searches for the use of this compound as a reactant, reagent, or catalyst within a continuous flow system have not yielded any specific examples or relevant data tables.

Solid-Phase Organic Synthesis (SPOS) Contexts

Solid-phase organic synthesis is a powerful technique, foundational to combinatorial chemistry and the synthesis of peptides, oligonucleotides, and small-molecule libraries. It involves attaching a substrate to a solid support (resin) and performing a series of chemical modifications, with the key advantage of simplified purification by filtration. Despite the versatility of SPOS for constructing complex molecules using various building blocks, there is no documented evidence of this compound being utilized as a scaffold, linker, or synthetic building block in this context. Research detailing its attachment to a resin, subsequent reactions, or cleavage from a solid support is not available.

Concluding Perspectives and Future Research Avenues for Thiolan 2 Ylmethanamine

Emerging Methodologies for Thiolan-2-ylmethanamine Derivatization

The primary amine group of this compound is a prime target for derivatization, enabling the modulation of its physicochemical properties and the introduction of diverse functionalities. While classical methods such as acylation and alkylation are applicable, emerging trends focus on creating derivatives with enhanced analytical detectability, improved biological activity, or specific therapeutic targeting capabilities. researchgate.netscribd.com

Future derivatization strategies are expected to employ a range of modern reagents to improve chromatographic separation and enhance ionization efficiency in mass spectrometry. nih.gov Key methodologies that could be applied to this compound include:

Fluorogenic Reagents: Reagents like o-phthalaldehyde (B127526) (OPA), when reacted with a thiol, and Dansyl Chloride are known to create highly fluorescent derivatives of primary amines. nih.govacs.org Applying these to this compound could facilitate sensitive detection in complex biological matrices.

Chiral Derivatizing Agents: To analyze enantiomeric purity or study stereoselective interactions, chiral reagents such as Marfey's reagent or Fluorenyl Methyl Chloroformate (FMOC) can be employed. nih.govnih.gov These would yield diastereomeric derivatives of this compound, allowing for their separation by standard chromatographic techniques. nih.gov

Click Chemistry: The introduction of an azide (B81097) or alkyne handle onto the this compound scaffold via its primary amine would open the door to copper-catalyzed or strain-promoted cycloaddition reactions. This modular approach allows for the facile attachment of a wide array of molecular tags, polymers, or biomolecules.

A systematic comparison of various derivatization reagents for this compound, similar to studies on other biogenic amines, would provide a valuable guide for researchers in selecting the optimal method for their specific analytical goals. nih.gov

Table 1: Potential Derivatization Reagents for this compound

| Derivatization Reagent | Functional Group Targeted | Potential Advantage |

|---|---|---|

| Dansyl Chloride | Primary Amine | Forms fluorescent and mass spectrometry-sensitive derivatives. nih.gov |

| o-Phthalaldehyde (OPA)/Thiol | Primary Amine | Creates highly fluorescent isoindole products for sensitive detection. acs.org |

| Fluorenyl Methyl Chloroformate (FMOC-Cl) | Primary Amine | Useful for creating derivatives for highly acidic chromatography conditions and chiral separations. nih.gov |

| Marfey's Reagent | Primary Amine | Enables the separation of enantiomers by forming diastereomers. nih.gov |

Potential for Novel Reaction Discovery

The unique combination of a nucleophilic primary amine and a sulfur-containing heterocycle in this compound offers opportunities for discovering novel chemical transformations. Research could venture beyond simple derivatization to explore reactions that engage the entire molecular framework.

The thioether within the thiolan ring, while generally stable, can participate in specific reactions. For instance, oxidation of the sulfur atom could lead to sulfoxide (B87167) and sulfone derivatives, which would dramatically alter the polarity, solubility, and hydrogen bonding capacity of the molecule. The metabolism of other thiophene-containing drugs has shown that such S-oxides can be reactive intermediates. acs.org

Furthermore, the tetrahydrothiophene (B86538) ring itself can be a substrate for more complex transformations. The development of methods for C-S bond activation or ring-opening could provide access to novel linear sulfur-containing compounds. The amine group can be used to direct these reactions or to participate in intramolecular cyclizations after an initial ring modification. There is potential for this compound to be used as a building block in multicomponent reactions to construct more complex heterocyclic systems, a strategy widely employed in the synthesis of bioactive compounds. nih.gov

Green and Sustainable Synthesis Future Directions

The future production of this compound and its derivatives will increasingly be guided by the principles of green chemistry. Traditional multi-step syntheses of chiral amines often involve harsh reagents, significant waste, and high energy consumption. openaccessgovernment.org Modern approaches aim to mitigate these issues through biocatalysis, the use of environmentally benign solvents, and energy-efficient reaction conditions.

Biocatalytic Routes: The stereoselective synthesis of chiral amines is a significant area of development. openaccessgovernment.org Enzymes such as transaminases and amine dehydrogenases offer highly efficient and enantioselective routes to chiral amines from prochiral ketones or alcohols. nih.govrsc.org Developing a biocatalytic pathway to (R)- or (S)-Thiolan-2-ylmethanamine could provide a more sustainable alternative to classical chemical synthesis. This could involve whole-cell biocatalysts, which can regenerate necessary cofactors internally. rsc.orgacs.org

Alternative Solvents and Conditions: Moving away from volatile organic solvents is a key goal of green chemistry. Research into synthesizing heterocyclic amines in greener media like water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents is expanding. mdpi.comnih.gov Microwave-assisted synthesis is another promising avenue, often leading to dramatically reduced reaction times, lower energy consumption, and improved yields for the synthesis of saturated cyclic amines. nih.gov

Atom Economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product (high atom economy) are central to green chemistry. One-pot, multicomponent reactions are particularly effective in this regard and are being increasingly applied to the synthesis of nitrogen-containing heterocycles. nih.govresearchgate.net

Future research should focus on developing a concise, high-yielding, and stereoselective synthesis of this compound that utilizes these green principles, minimizing waste and environmental impact.

Computational Chemistry’s Evolving Role in this compound Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the behavior of molecules. crimsonpublishers.comnih.gov For this compound, computational methods can provide profound insights that guide experimental work, saving time and resources.

The evolving role of computational chemistry in this area includes:

Predicting Reactivity: DFT-based calculations can determine various reactivity descriptors. nih.gov By mapping the Molecular Electrostatic Potential (MEP), researchers can identify the most likely sites for nucleophilic and electrophilic attack on this compound and its derivatives. crimsonpublishers.comsciepub.com Analysis of frontier molecular orbitals (HOMO-LUMO) and Fukui functions can further refine predictions of reactivity and regioselectivity in planned reactions. sciepub.comnih.gov

Elucidating Reaction Mechanisms: Computational studies can model the entire energy landscape of a chemical reaction, identifying transition states and intermediates. escholarship.org This is particularly valuable for understanding the mechanisms of novel derivatization or cyclization reactions involving this compound. researchgate.netchemrxiv.org For instance, modeling the reaction pathways of different derivatizing agents with the amine group could explain experimental observations of reactivity and yield.

Conformational Analysis: The three-dimensional shape of this compound and its derivatives is crucial for its interaction with biological targets. Computational methods can predict stable conformers and the energy barriers between them, providing a structural basis for understanding biological activity.

By integrating computational predictions with experimental validation, future research on this compound can proceed more efficiently, accelerating the discovery of new derivatives and applications.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dansyl Chloride |

| o-Phthalaldehyde |

| Fluorenyl Methyl Chloroformate |

| Marfey's Reagent |

| Phenyl isothiocyanate |

| Polyethylene glycol |

| Sulfoxide |

Q & A

Q. What are the optimal synthetic routes for Thiolan-2-ylmethanamine, and how can purity be validated?

Methodological Answer:

- Synthesis : Start with thiolane derivatives (e.g., thiolan-2-carboxylic acid) and employ reductive amination or nucleophilic substitution. Include stoichiometric ratios, solvent systems (e.g., THF, ethanol), and catalysts (e.g., NaBH₄, Pd/C) .

- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS to confirm >95% purity. Characterize via H/C NMR and FT-IR to verify functional groups (e.g., NH₂ stretching at ~3350 cm⁻¹) .

- Reproducibility : Document reaction times, temperatures, and workup procedures in the supplementary materials to enable replication .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Experimental Design : Store samples at 4°C, 25°C, and 40°C in airtight vials. Monitor degradation via TLC and UV-Vis spectroscopy at weekly intervals for 12 weeks .

- Data Interpretation : Calculate half-life using first-order kinetics. Identify degradation products via LC-MS and compare with known oxidative byproducts (e.g., sulfoxide derivatives) .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma/urine .

- Quantification : Optimize LC-MS/MS parameters (ESI+ mode, MRM transitions for m/z 118 → 85). Validate with calibration curves (R² > 0.99) and spike-recovery tests (80–120% recovery) .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved across studies?

Methodological Answer:

- Contradiction Analysis : Compare assay conditions (e.g., cell lines, incubation times, solvent controls). For example, discrepancies in IC₅₀ values may arise from differing DMSO concentrations affecting membrane permeability .

- Validation : Replicate experiments using standardized protocols (e.g., NIH/3T3 cells, 24-hour exposure) and include positive/negative controls (e.g., cisplatin for cytotoxicity) .

- Meta-Analysis : Use PRISMA guidelines to systematically review literature, highlighting variables like pH sensitivity or enzymatic interference .

Q. What computational strategies predict this compound’s interaction with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3L0F for amine-binding receptors). Validate force fields (AMBER) and scoring functions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and hydrogen bond occupancy .

- Experimental Correlation : Cross-validate predictions with SPR (surface plasmon resonance) for binding affinity (KD values) .

Q. How do environmental factors influence this compound’s degradation pathways in aqueous systems?

Methodological Answer:

Q. What experimental designs minimize bias in assessing this compound’s neuropharmacological effects?

Methodological Answer:

- Blinded Studies : Randomize animal cohorts (n ≥ 10/group) and use sham controls. Measure endpoints like locomotor activity (open-field test) and neurotransmitter levels (HPLC-ECD) .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests. Report effect sizes (Cohen’s d) and confidence intervals to avoid Type I/II errors .

Data Contradiction and Validation Strategies

- Cross-Study Comparisons : Align experimental parameters (e.g., concentration ranges, solvent systems) and use reference standards (e.g., NIST-certified compounds) .

- Collaborative Replication : Share raw datasets (e.g., spectral libraries, chromatograms) via repositories like Zenodo to enable independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.